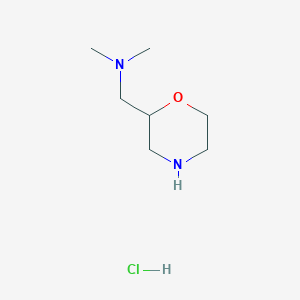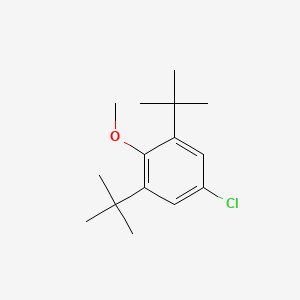
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene is an organic compound with the molecular formula C15H23ClO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butyl groups, a chlorine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl groups.
Chlorination: The resulting compound is chlorinated using chlorine gas in the presence of a catalyst.
Methoxylation: Finally, the compound is treated with methanol and a strong acid to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for efficiency and yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating methoxy group, the compound is highly reactive towards electrophilic substitution reactions.
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are used under basic conditions.
Major Products
Electrophilic Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include reduced hydrocarbons.
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Di-tert-butyl-5-chloro-2-methoxybenzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its electronic structure and reactivity.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
1,3-Di-tert-butyl-5-chloro-2-methoxybenzene can be compared with other similar compounds such as:
1,3-Di-tert-butyl-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
1,3-Di-tert-butyl-5-chloro-2-hydroxybenzene: Has a hydroxyl group instead of a methoxy group, affecting its chemical properties.
1,3-Di-tert-butyl-4-methoxybenzene: The position of the methoxy group is different, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
14804-28-5 |
|---|---|
Fórmula molecular |
C15H23ClO |
Peso molecular |
254.79 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-chloro-2-methoxybenzene |
InChI |
InChI=1S/C15H23ClO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3 |
Clave InChI |
PPOGRMLRWWWRDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


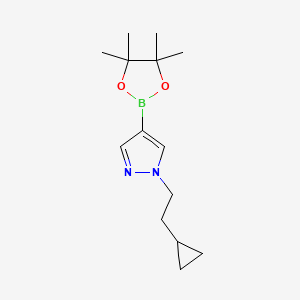
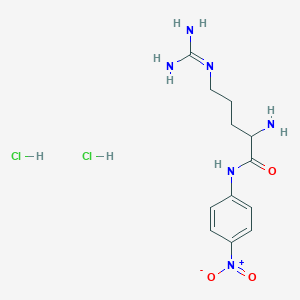
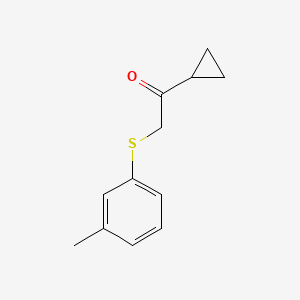


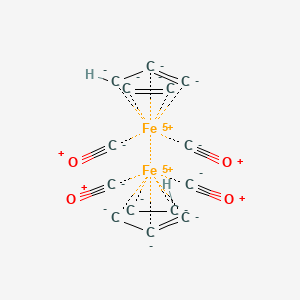
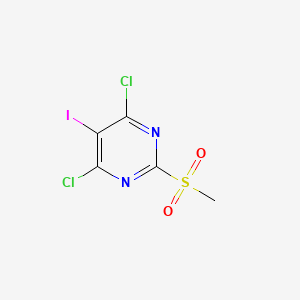
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)


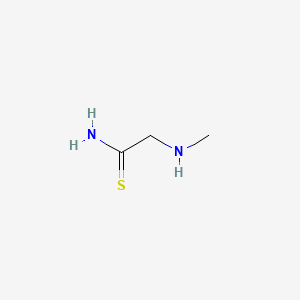

![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
